molecular formula C10H21NO2 B13620412 6-(Isopropyl(methyl)amino)hexanoic acid

6-(Isopropyl(methyl)amino)hexanoic acid

Cat. No.: B13620412
M. Wt: 187.28 g/mol
InChI Key: VRUKNPVQMNBSKM-UHFFFAOYSA-N
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Description

6-(Isopropyl(methyl)amino)hexanoic acid (CAS: 1339510-29-0) is a synthetic organic compound featuring a hexanoic acid backbone substituted at the 6-position with an isopropyl(methyl)amino group. Its amphiphilic nature suggests utility in solubility enhancement or drug delivery systems. Limited commercial availability is noted, with one supplier identified as of 2025 .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

6-[methyl(propan-2-yl)amino]hexanoic acid

InChI

InChI=1S/C10H21NO2/c1-9(2)11(3)8-6-4-5-7-10(12)13/h9H,4-8H2,1-3H3,(H,12,13)

InChI Key

VRUKNPVQMNBSKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[methyl(propan-2-yl)amino]hexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with hexanoic acid.

    Amidation: Hexanoic acid is reacted with methyl(propan-2-yl)amine under acidic or basic conditions to form the amide intermediate.

    Hydrolysis: The amide intermediate is then hydrolyzed to yield 6-[methyl(propan-2-yl)amino]hexanoic acid.

Industrial Production Methods

In an industrial setting, the production of 6-[methyl(propan-2-yl)amino]hexanoic acid may involve:

    Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.

    Purification: Employing techniques such as crystallization or distillation to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[methyl(propan-2-yl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

6-[methyl(propan-2-yl)amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[methyl(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogs of Hexanoic Acid Derivatives

Hexanoic acid derivatives are widely studied for their diverse functional groups and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
6-(Isopropyl(methyl)amino)hexanoic acid Tertiary amine (isopropyl, methyl) Potential pharmaceutical intermediate; amphiphilic properties may enhance solubility.
6-Hydroxyhexanoic acid Hydroxyl group at 6-position Metabolic intermediate; precursor for bioplastics (e.g., polyhydroxyalkanoates).
Hexanoic acid ethyl ester Ethyl ester terminus Flavor/fragrance agent (fruity aroma); used in food and cosmetics.
6-(Isononanoylamino)hexanoic acid Secondary amine (isononanoyl group) Surfactant or emulsifier candidate due to long alkyl chain.
6-(4-((4-Ethylphenyl)diazenyl)phenyl)hexanoic acid (FAAzo6) Azo-dye functional group Photosensitive material; potential use in optoelectronics or sensors.
5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOBUTYL-HEXANOIC ACID Cyclohexyl, hydroxyl, and branched alkyl groups Antibiotic or enzyme inhibitor due to complex stereochemistry.

Functional Group Impact on Properties

  • Solubility: The tertiary amine in 6-(isopropyl(methyl)amino)hexanoic acid enhances water solubility compared to ester derivatives (e.g., hexanoic acid ethyl ester), which are more lipophilic .
  • Reactivity : The carboxylic acid group allows for conjugation (e.g., amide bond formation), while the tertiary amine can participate in alkylation or act as a weak base. In contrast, azo compounds like FAAzo6 exhibit photoisomerization .
  • Biological Activity: Hydroxy derivatives (e.g., 6-hydroxyhexanoic acid) are metabolically active, whereas the isopropyl(methyl)amino variant may interfere with enzymatic processes due to steric hindrance .

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